molecular formula C7H7F3N2O2S B2392249 2-Amino-5-(trifluoromethyl)benzenesulfonamide CAS No. 201224-78-4

2-Amino-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2392249
CAS No.: 201224-78-4
M. Wt: 240.2
InChI Key: DUUMQJFIEARDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(trifluoromethyl)benzenesulfonamide is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonamide with ammonia or an amine under controlled conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified through crystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to apoptosis (programmed cell death) in cancer cells . The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

  • 2-Amino-4-(trifluoromethyl)benzenesulfonamide
  • 2-Amino-6-(trifluoromethyl)benzenesulfonamide
  • 2-Amino-5-(difluoromethyl)benzenesulfonamide

Comparison: Compared to its similar compounds, 2-Amino-5-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This unique structure allows for more effective inhibition of target enzymes and better pharmacokinetic properties .

Properties

IUPAC Name

2-amino-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c8-7(9,10)4-1-2-5(11)6(3-4)15(12,13)14/h1-3H,11H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUMQJFIEARDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-benzylamino-5-trifluoromethylbenzenesulfonamide (7.3 g) in methanol (80 mL) was supplemented with 10% Pd/C (0.73 g) and submitted to hydrogen under pressure (4 bars) during 90 min. at room temperature. The insoluble material was removed by filtration and the filtrate was concentrated to dryness. The residue was crystallized in methanol-water to give the title compound (yield: 5 g); m.p. 142-143° C.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.73 g
Type
catalyst
Reaction Step Four

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